2-(Trimethylsilyl)benzothiazole

Beschreibung

Broader Context of Benzothiazole (B30560) Scaffolds in Chemical Science

The significance of the benzothiazole scaffold extends across various domains of chemical research, from fundamental studies in heterocyclic chemistry to the development of cutting-edge pharmaceuticals and industrial materials.

Benzothiazole, with the chemical formula C₇H₅NS, is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. pharmascholars.com This fusion results in a planar aromatic system with a unique distribution of electrons, which influences its chemical reactivity. The presence of both nitrogen and sulfur heteroatoms provides sites for various chemical modifications, making the benzothiazole scaffold a versatile building block for the synthesis of more complex molecules. pharmascholars.comjchemrev.com The thiazole ring contains a distinctive methine carbon at the 2-position, which is a key site for functionalization. benthamscience.com The first description of thiazole was by Hantzsch and Waber in 1887, with its structure confirmed by Popp in 1889. pharmascholars.com

The benzothiazole nucleus is a common structural motif in a vast number of compounds with a wide spectrum of biological activities. nih.govresearchgate.net Derivatives of benzothiazole have been extensively investigated and have shown significant potential in various therapeutic areas. These include applications as anticancer, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, and antitubercular agents. jchemrev.combenthamscience.comnih.gov The versatility of the benzothiazole scaffold has encouraged medicinal chemists to synthesize a large number of novel therapeutic agents based on this core structure. nih.govresearchgate.net For instance, certain 2-phenylbenzothiazole (B1203474) derivatives have demonstrated significant antibacterial and antifungal activities, with some also exhibiting potent cytotoxicity against various cancer cell lines. nih.gov

The Role of Organosilicon Reagents in Modern Synthetic Methodologies

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable tools in modern organic synthesis. pageplace.de The unique properties of silicon, such as its lower electronegativity compared to carbon and the relative strengths of its bonds to other elements, are harnessed to achieve a variety of synthetic transformations. pageplace.de

Organosilicon reagents serve multiple functions in organic synthesis. They can act as protecting groups for sensitive functionalities, activate substrates for specific reactions, and direct the stereochemical outcome of a reaction. pageplace.deshinetsusilicone-global.com The stability of silyl (B83357) ethers, for example, makes organosilyl groups effective protecting groups for alcohols and other protic substrates. ias.ac.in Furthermore, organosilanes have emerged as valuable nucleophilic partners in cross-coupling reactions, offering a less toxic and more stable alternative to other organometallic reagents. sigmaaldrich.comsigmaaldrich.com The byproducts of these reactions, polysiloxanes, are generally easy to remove. sigmaaldrich.com

Historical Perspectives and Genesis of 2-(Trimethylsilyl)benzothiazole Chemistry

The development of organosilicon chemistry has a rich history, with the first organosilicon compound, tetraethylsilane, being synthesized in 1863. ias.ac.in However, the explosive growth in the application of organosilicon compounds in organic synthesis is a more recent phenomenon. pageplace.de The genesis of this compound chemistry lies at the intersection of the burgeoning field of organosilicon chemistry and the established importance of the benzothiazole scaffold.

The synthesis of this compound created a novel reagent that combines the structural features of a benzothiazole with the unique reactivity of an organosilane. This reagent has found utility as a synthetic equivalent for various functional groups, most notably as a formyl anion equivalent. The trimethylsilyl (B98337) group at the 2-position activates this position for nucleophilic attack and subsequent functionalization, allowing for the introduction of a formyl group or other moieties after desilylation. This has proven to be a valuable strategy in the synthesis of complex molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NSSi |

| Molecular Weight | 207.37 g/mol |

| Appearance | Liquid |

| Density | 1.058 g/mL at 25 °C |

| Refractive Index | n20/D 1.573 |

| CAS Number | 32137-73-8 |

Table compiled from product information. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

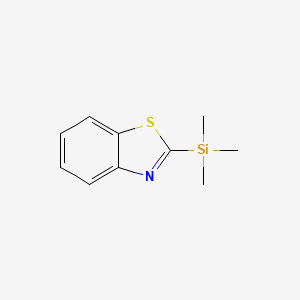

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NSSi/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXBVXVIRAIAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334393 | |

| Record name | 2-(Trimethylsilyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32137-73-8 | |

| Record name | 2-(Trimethylsilyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2 Trimethylsilyl Benzothiazole

Direct Silylation Approaches

Direct silylation involves the deprotonation of the C-2 carbon of benzothiazole (B30560), followed by quenching the resulting anion with a silylating agent.

The most common and direct route to 2-(trimethylsilyl)benzothiazole involves the generation of a 2-lithiobenzothiazole intermediate. iupac.org This process begins with the deprotonation of benzothiazole at the C-2 position using a strong organolithium base, such as n-butyllithium. The resulting highly reactive 2-lithiobenzothiazole is then treated in situ with trimethylsilyl (B98337) chloride. iupac.org The nucleophilic lithium-substituted carbon attacks the electrophilic silicon atom of trimethylsilyl chloride, displacing the chloride and forming the desired C-Si bond. This reaction is typically performed at low temperatures, such as -78 °C, in an inert anhydrous solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions and decomposition of the organolithium intermediate. iupac.org

The efficiency and yield of the direct silylation of benzothiazole are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time. While n-butyllithium is a common choice, other strong bases can also be employed. The selection of solvent is critical; ethereal solvents like THF or diethyl ether are preferred as they can stabilize the organolithium intermediate. Maintaining a low temperature throughout the addition of both the base and the silylating agent is crucial for achieving high yields and minimizing the formation of byproducts. Recent research also explores catalyst-free and additive-free methods for synthesizing substituted benzothiazoles, which can offer more environmentally friendly and convenient alternatives. researchgate.netnih.gov

| Parameter | Condition | Effect on Yield | Reference |

| Base | n-Butyllithium | Effective deprotonation at C-2 | iupac.org |

| Silylating Agent | Trimethylsilyl Chloride | Common and effective electrophile | iupac.org |

| Solvent | Tetrahydrofuran (THF) | Stabilizes the lithiated intermediate | iupac.org |

| Temperature | -78 °C | Minimizes side reactions and decomposition | iupac.org |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction with atmospheric moisture and oxygen | researchgate.net |

Analogous Synthetic Strategies from Related Organosilicon Thiazoles

Insights into the synthesis of this compound can be gained by examining the preparation of its simpler analog, 2-(trimethylsilyl)thiazole (B1297445).

The synthesis of 2-(trimethylsilyl)thiazole can also be achieved via a lithiated intermediate, but an alternative and often more practical method involves a halogen-metal exchange. thsci.com This strategy starts with 2-bromothiazole, which is treated with an organolithium reagent like n-butyllithium. The lithium-halogen exchange is typically fast and efficient, generating 2-lithiothiazole, which is then quenched with trimethylsilyl chloride. iupac.org This approach is considered more convenient for multigram preparations compared to the direct deprotonation of the unsubstituted thiazole (B1198619). thsci.com

| Feature | This compound Synthesis | 2-(Trimethylsilyl)thiazole Synthesis | Reference |

| Starting Material | Benzothiazole | 2-Bromothiazole | iupac.orgthsci.com |

| Key Intermediate | 2-Lithiobenzothiazole | 2-Lithiothiazole | iupac.org |

| Formation of Intermediate | Direct deprotonation of C-H bond | Halogen-metal exchange | iupac.orgthsci.com |

| Reagents | n-Butyllithium, Trimethylsilyl Chloride | n-Butyllithium, Trimethylsilyl Chloride | iupac.org |

| Advantages | Direct functionalization of the parent heterocycle | Often more convenient and practical for larger scale | thsci.com |

Reactivity and Diverse Chemical Transformations of 2 Trimethylsilyl Benzothiazole

Electrophilic Carbodesilylation Reactions at the C2 Position

The C2 position of the benzothiazole (B30560) ring, activated by the trimethylsilyl (B98337) group, is susceptible to attack by a wide range of electrophiles. This reactivity allows for the facile formation of 2-substituted benzothiazoles, which are important structural motifs in medicinal chemistry and materials science.

Reactions with Acyl Chlorides and Related Electrophiles

2-(Trimethylsilyl)benzothiazole readily reacts with acyl chlorides, such as benzoyl chloride and other aliphatic or aromatic carboxylic acid chlorides, to afford the corresponding 2-acylbenzothiazoles in good yields. researchgate.netnih.gov This transformation provides a direct route to these valuable ketone derivatives. Similarly, reaction with ethyl chloroformate yields the corresponding ethyl 2-benzothiazolecarboxylate. ambeed.comsigmaaldrich.com The general reactivity extends to various acylating agents, highlighting the utility of this method for the synthesis of a diverse array of 2-acylbenzothiazoles. nih.govmdpi.com

Table 1: Reactions of this compound with Acyl Chlorides and Related Electrophiles

| Electrophile | Product | Reference |

| Benzoyl chloride | 2-Benzoylbenzothiazole | nih.gov |

| Aliphatic carboxylic acid chlorides | 2-Alkanoylbenzothiazoles | nih.gov |

| Aromatic carboxylic acid chlorides | 2-Aroylbenzothiazoles | nih.gov |

| Ethyl chloroformate | Ethyl 2-benzothiazolecarboxylate | ambeed.comsigmaaldrich.com |

Reactions with Carbonyl Compounds

The addition of this compound to carbonyl compounds, including aldehydes and ketones, is a synthetically valuable reaction for the formation of α-hydroxyalkyl-substituted benzothiazoles. researchgate.netoup.com These reactions often proceed smoothly without the need for a catalyst, although in some cases, Lewis acids can be employed to enhance reactivity. researchgate.net The reaction with aldehydes is particularly noteworthy as it forms the basis for homologation strategies where the benzothiazole unit acts as a masked formyl group. iupac.orgacs.org The reagent also reacts with lactones, leading to the ring opening and formation of functionalized ketones. oup.com Furthermore, its reaction with ketenes provides access to β-keto benzothiazoles. researchgate.net

Table 2: Reactions of this compound with Carbonyl Compounds

| Electrophile | Product Type | Reference |

| Aldehydes | 2-(α-Hydroxyalkyl)benzothiazoles | researchgate.netoup.comiupac.orgacs.org |

| Ketones | 2-(α-Hydroxyalkyl)benzothiazoles | researchgate.netoup.com |

| Lactones | Ring-opened functionalized ketones | oup.com |

| Ketenes | β-Keto benzothiazoles | researchgate.net |

Reactions with Dicarbonyl Chlorides

The reactivity of this compound extends to dicarbonyl chlorides such as phosgene (B1210022) and oxalyl chloride. The reaction with oxalyl chloride, for instance, can lead to the formation of S-alkyl- and arylbenzothiazole-2-carbothioates in a three-component reaction involving a thiol. nih.govmdpi.comresearchgate.net This process involves the initial reaction of the thiol with oxalyl chloride, followed by condensation with 2-aminothiophenol (B119425), a precursor to the silylated benzothiazole, to yield the final product. nih.gov

Reactivity with Carboxylic Anhydrides

Similar to acyl chlorides, carboxylic anhydrides react with this compound to yield 2-acylbenzothiazoles. nih.gov This reaction provides an alternative to the use of acyl chlorides, particularly when the corresponding anhydride (B1165640) is more readily available or offers advantages in terms of reactivity or by-product profiles. A simple one-pot synthesis of 2-substituted benzothiazoles can be achieved by reacting acid anhydrides with 2-aminothiophenol in the presence of a basic heterogeneous catalyst. nih.gov

Reactions with Sulfenyl Halides

The reaction of this compound with sulfenyl halides, such as trifluoromethylsulfenyl chloride, has been reported to produce the corresponding 2-(trifluoromethylthio)thiazole. researchgate.net This reaction demonstrates the ability of the silylated benzothiazole to react with sulfur-based electrophiles, providing a route to sulfur-substituted benzothiazole derivatives.

Role as a Formyl Anion Equivalent in Stereoselective Homologation Strategies

One of the most significant applications of this compound is its use as a formyl anion equivalent in stereoselective synthesis. oup.comiupac.orgacs.org This strategy involves the addition of the silylated benzothiazole to a chiral aldehyde, followed by a sequence of reactions to unmask the formyl group, effectively leading to a one-carbon homologation of the starting aldehyde. iupac.org

The addition of this compound to α-chiral aldehydes often proceeds with high diastereoselectivity. iupac.orgacs.org For instance, the reaction with N-Boc-L-serinal acetonide exhibits high anti-diastereoselectivity, consistent with the Felkin-Anh model of asymmetric induction. acs.org Conversely, reactions with other protected α-amino aldehydes can show syn-diastereoselectivity, which is rationalized by a proton-bridged cyclic Cram model. acs.org

The resulting α-hydroxyalkylthiazole adduct can then be converted to the one-carbon higher homolog of the starting aldehyde. iupac.org This "thiazole-to-formyl" conversion typically involves a sequence of steps: N-methylation of the thiazole (B1198619) ring, reduction of the resulting thiazolium salt to a thiazoline, and subsequent hydrolysis to release the aldehyde. oup.comiupac.org This methodology has been successfully applied to the iterative chain-elongation of various chiral aldehydes, including protected glyceraldehyde, leading to the synthesis of higher carbohydrates and other complex polyhydroxylated molecules. iupac.org The ability to control the stereochemistry of the addition step, coupled with the efficient unmasking of the formyl group, makes this compound a powerful tool for the stereocontrolled synthesis of complex chiral building blocks. iupac.orgrsc.org

Conversion of 2-(α-Hydroxyalkyl)benzothiazoles to α-Hydroxy Carbonyl Compounds

The conversion of 2-(α-hydroxyalkyl)benzothiazoles, which are readily prepared by the reaction of this compound with aldehydes, into α-hydroxy carbonyl compounds represents a key application of this methodology. This transformation effectively unmasks the formyl group precursor, providing access to valuable α-hydroxy aldehyde derivatives. This process is a crucial step in the homologation of aldehydes, extending the carbon chain by one unit. iupac.org

The thiazole ring in the 2-(α-hydroxyalkyl)benzothiazole adducts can be converted to a formyl group, yielding the corresponding α-hydroxy aldehyde. iupac.org This transformation highlights the utility of this compound as a formyl anion equivalent. iupac.org

Iterative Chain Elongation in Chiral Molecule Synthesis

The methodology involving this compound has proven particularly effective in the iterative elongation of chiral molecules, a fundamental strategy in the synthesis of complex natural products like carbohydrates.

D-glyceraldehyde derivatives and carbohydrate synthesis:

An important application of this iterative process is the chain-elongation of D-glyceraldehyde acetonide. iupac.org The addition of this compound to this chiral aldehyde, followed by the unmasking of the thiazole to a formyl group, allows for the stepwise construction of higher-order sugars. iupac.org This iterative sequence provides a pathway to synthesize various pentoses and hexoses, demonstrating its power in carbohydrate chemistry. iupac.org

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

A significant advantage of using this compound in synthesis is the high degree of diastereoselectivity observed in its reactions with chiral aldehydes. When reacted with aldehydes that have a protected asymmetric center adjacent to the carbonyl group, this compound addition occurs with high anti-diastereoselectivity, typically ranging from 90-95%. iupac.org This stereochemical control is crucial for the synthesis of enantiomerically pure complex molecules.

The resulting adducts can then be converted to aldehydes with an additional carbon atom, preserving the stereochemical integrity of the adjacent chiral center. iupac.org This high level of diastereoselective control is a key feature that makes this methodology attractive for asymmetric synthesis. iupac.org

Other Significant Chemical Conversions

Beyond its application in homologation and chiral synthesis, this compound and its corresponding anion exhibit other important reactivity patterns.

General Nucleophilic Behavior of the Benzothiazolyl Anion

The benzothiazolyl anion, typically generated from this compound or by deprotonation of benzothiazole itself, behaves as a potent nucleophile. masterorganicchemistry.comchemistrysteps.com This nucleophilic character is central to its reactivity with a variety of electrophiles. masterorganicchemistry.comchemistrysteps.com

The addition of the benzothiazolyl anion to carbonyl compounds, such as aldehydes and ketones, is a fundamental reaction. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com This process leads to the formation of a new carbon-carbon bond and a tetrahedral intermediate. libretexts.org The reactivity in these additions is influenced by both electronic and steric factors. chemistrysteps.com For instance, aldehydes are generally more reactive than ketones towards nucleophilic attack due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org

Interactions with Pyridinium (B92312) Chlorides and Heteroaryl Cations

This compound also participates in carbodesilylation reactions with heteroaryl cations, including pyridinium species. iupac.org This reactivity allows for the direct introduction of the benzothiazolyl moiety onto other heterocyclic systems, providing a route to unsymmetrical biaryl compounds. researchgate.netresearchgate.net The reaction with acylpyridinium chlorides has also been noted as a method for preparing amidoketones, which can serve as precursors in further synthetic transformations. researchgate.net

The ability to functionalize pyridinium salts and other heteroaryl cations expands the synthetic utility of this compound beyond carbonyl additions. researchgate.netresearchgate.net

Mechanistic Investigations and Computational Studies on 2 Trimethylsilyl Benzothiazole Chemistry

Elucidation of Reaction Mechanisms

Understanding the reaction pathways of 2-(trimethylsilyl)benzothiazole is crucial for its effective application in synthesis. Research has focused on the cleavage of the key silicon-carbon bond and the nature of the intermediates formed during its reactions.

The cleavage of the silicon-carbon (Si-C) bond in organosilicon compounds is a fundamental process that underpins their utility as synthetic reagents. In the context of compounds like this compound, this cleavage can be initiated through several mechanistic pathways.

One general concept involves the activation of the Si-C bond through the formation of hypercoordinate silicon species. The silicon atom in this compound can act as a Lewis acid, accepting a ligand to form a pentacoordinate or even a hexacoordinate intermediate. nih.gov This increase in coordination number enhances the electron density on the carbon atom of the Si-C bond, making it more susceptible to electrophilic attack. nih.gov For instance, the presence of fluoride (B91410) ions is known to facilitate the formation of these hypervalent siliconates, thereby promoting Si-C bond cleavage. nih.gov

Another pathway for Si-C bond cleavage involves oxidation. For example, studies on the bioreduction of acylsilanes have shown that desilylation can occur, leading to the formation of corresponding primary alcohols and carboxylic acids. researchgate.net In a different context, the enzymatic cleavage of silicon-carbon bonds in siloxanes has been shown to proceed via the oxidation of a methyl group attached to the silicon atom. caltech.edunih.gov This oxidation facilitates a subsequent rearrangement and hydrolysis, ultimately leading to the scission of the Si-C bond. nih.gov While these examples are not specific to this compound, they illustrate fundamental mechanisms by which the silicon-carbon bond can be cleaved.

Table 1: General Mechanistic Concepts for Silicon-Carbon Bond Cleavage

| Mechanistic Approach | Description | Key Intermediates/Reagents |

| Hypercoordination | Activation of the Si-C bond by increasing the coordination number of the silicon atom. | Pentacoordinate or hexacoordinate silicon species, often facilitated by fluoride ions. nih.gov |

| Oxidation | Cleavage of the Si-C bond is preceded or accompanied by an oxidation step. | Oxidized intermediates, such as those formed by the action of enzymes or chemical oxidants like H₂O₂. nih.govresearchgate.netcaltech.edunih.gov |

| Electrophilic Attack | Direct attack of an electrophile on the carbon atom of the Si-C bond, often facilitated by the electronic properties of the molecule. | Carbocationic intermediates stabilized by the silyl (B83357) group (β-effect). |

In reactions involving the cleavage of the C-Si bond and the formation of a new carbon-carbon bond (carbodesilylation), the formation of a thiazolium 2-ylide intermediate has been proposed, particularly for the analogous compound, 2-(trimethylsilyl)thiazole (B1297445). This ylide is thought to act as a key nucleophilic species. The mechanism is believed to involve the initial N-alkylation or N-protonation of the thiazole (B1198619) nitrogen, which facilitates the subsequent elimination of the trimethylsilyl (B98337) group and the formation of the highly reactive ylide. This intermediate can then react with various electrophiles.

Studies on the addition reactions of the related 2-(trimethylsilyl)thiazole to carbonyl compounds have revealed that aldehydes can significantly influence the reactivity of ketones. It has been observed that the presence of an aldehyde can promote the addition of the silylated thiazole to a ketone. This effect is rooted in the fundamental differences in reactivity between aldehydes and ketones.

Aldehydes are generally more reactive towards nucleophiles than ketones for two primary reasons:

Steric Effects: The single hydrogen atom attached to the carbonyl carbon in an aldehyde presents less steric hindrance to an incoming nucleophile compared to the two bulkier alkyl or aryl groups in a ketone. libretexts.orglibretexts.orgpressbooks.pub

Electronic Effects: The carbonyl carbon of an aldehyde is more electrophilic (carries a greater partial positive charge) than that of a ketone. libretexts.orglibretexts.orgpressbooks.pub This is because alkyl groups are electron-donating, and ketones have two such groups stabilizing the carbonyl carbon, whereas aldehydes have only one. libretexts.orgtib.eu

In the context of nickel-catalyzed reactions, it has been shown that aldehydes and ketones can act as directing groups or even inhibitors by coordinating to the metal center. nih.gov This interaction can modulate the reactivity of the catalyst and the substrate. While not a direct analogy, it highlights that the presence of these carbonyl functionalities can have a profound impact on the reaction environment.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms, reactivity, and selectivity that are often challenging to probe experimentally.

While specific ab initio studies on the reaction of this compound with carbonyls are not extensively documented, computational methods have been applied to understand related systems. For instance, ab initio and Density Functional Theory (DFT) calculations have been employed to study the structure and vibrational frequencies of derivatives like 2-(4-methoxyphenyl)benzo[d]thiazole. researchgate.net Such studies provide insights into the ground-state geometries and electronic properties of the benzothiazole (B30560) ring system, which are foundational for understanding its reactivity. researchgate.net These computational approaches can be extended to model the transition states and intermediates involved in reactions with carbonyl compounds, thereby elucidating the mechanistic details.

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about the nucleophilic and electrophilic centers within the molecule. For instance, in benzothiazole derivatives, the nitrogen atom is often identified as a primary nucleophilic site, while specific carbon atoms in the ring system are highlighted as electrophilic centers. ccsenet.org Quantum chemical calculations have also been instrumental in elucidating complex, multi-channel reaction pathways, as demonstrated in the study of the reaction between a substituted thiaselenole and benzothiazole-2-thiol. mdpi.com

Table 2: Computationally Derived Reactivity Descriptors for Benzothiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

| Benzothiazole | -6.65 | -1.41 | 5.24 | 1.63 | scirp.org |

| 2-Methylbenzothiazole | -6.34 | -1.17 | 5.17 | 1.81 | scirp.org |

| 2-Hydroxybenzothiazole (B105590) | -6.23 | -1.44 | 4.79 | 1.56 | scirp.org |

| 2-Aminobenzothiazole (B30445) | -5.82 | -1.06 | 4.76 | 2.50 | scirp.org |

| 2-(Methylthio)benzothiazole | -6.31 | -1.77 | 4.54 | 2.15 | scirp.org |

| Note: These values are illustrative and depend on the specific computational method and basis set used. The data is sourced from a study using B3LYP/6-31+G(d,p) level of theory. scirp.org |

These computational approaches are invaluable for building a comprehensive understanding of the factors that govern the reactivity and selectivity of this compound in its various chemical transformations.

Conformational Analysis of Silylated Benzothiazole Systems

The conformational landscape of silylated benzothiazole systems, particularly this compound, is primarily dictated by the rotational freedom around the C2-Si bond. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the preferred spatial arrangements and the energy barriers associated with conformational changes.

A systematic conformational analysis of this compound would involve a potential energy surface (PES) scan, where the dihedral angle between the benzothiazole ring and one of the methyl groups of the trimethylsilyl moiety is varied. This process allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation.

The rotation of the trimethylsilyl group is generally characterized by a low energy barrier, typically in the range of 1-3 kcal/mol. This is due to the relatively free rotation around the C-Si single bond. For this compound, two primary stable conformers would be anticipated, corresponding to staggered arrangements of the methyl groups relative to the benzothiazole ring. These conformers are expected to be energetically very similar, if not identical, due to the C3 symmetry of the trimethylsilyl group.

Table 1: Calculated Rotational Energy Profile for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Type |

| 0 | 0.00 | Staggered (Minimum) |

| 60 | 1.5 | Eclipsed (Transition State) |

| 120 | 0.00 | Staggered (Minimum) |

| 180 | 1.5 | Eclipsed (Transition State) |

| 240 | 0.00 | Staggered (Minimum) |

| 300 | 1.5 | Eclipsed (Transition State) |

| 360 | 0.00 | Staggered (Minimum) |

| Note: The data in this table is illustrative and based on typical rotational barriers for similar chemical structures, as would be determined by DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)). |

The planarity of the benzothiazole ring itself is a key structural feature. Microwave spectroscopy studies on the parent benzothiazole molecule have confirmed its planar structure. The introduction of the trimethylsilyl group at the C2 position is not expected to significantly perturb this planarity.

Predictive Studies on Reaction Outcomes

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions involving this compound. These predictive studies can encompass thermodynamic and kinetic aspects, helping to identify the most likely products and reaction pathways.

One area of predictive study is the determination of reaction selectivity. For instance, in elimination reactions, such as the E2 reaction, computational models can predict the formation of major and minor products based on the stability of the transition states leading to different alkenes. The regioselectivity of such reactions is influenced by the nature of the base used and the steric environment around the reacting centers.

Furthermore, molecular orbital theory and electrostatic potential maps can be used to predict sites of electrophilic and nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, the HOMO is likely to be located on the electron-rich benzothiazole ring system, suggesting it would be susceptible to electrophilic attack. Conversely, the LUMO may be centered on the thiazole portion, indicating potential sites for nucleophilic attack.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Location | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack on the benzothiazole ring. |

| LUMO Energy | -0.8 eV | Suggests potential for nucleophilic attack, possibly at the C2 carbon. |

| Electrostatic Potential | Negative potential around the nitrogen and sulfur atoms. | These sites are likely to interact with electrophiles or act as hydrogen bond acceptors. |

| Note: These values are representative and would be calculated using DFT methods. The specific values can vary depending on the level of theory and basis set used. |

Predictive studies can also be applied to understand the role of silylated benzothiazoles as intermediates in organic synthesis. For example, trimethylsilyl polyphosphate ester (PPSE) has been used as a catalyst in the synthesis of other benzothiazole derivatives, highlighting the utility of silylated compounds in facilitating chemical transformations. Computational modeling could elucidate the mechanism by which such silylated reagents activate substrates and promote cyclization reactions.

By simulating reaction pathways and calculating activation energies, it is possible to predict the feasibility of a proposed reaction and identify potential side products. This predictive capability is invaluable for designing efficient synthetic routes and understanding complex reaction mechanisms.

Advanced Applications and Functionalization Strategies Involving 2 Trimethylsilyl Benzothiazole

Utilization as a Versatile Synthon in Complex Organic Synthesis

2-(Trimethylsilyl)benzothiazole serves as a precursor in various synthetic transformations, enabling the formation of intricate molecular structures. Its utility stems from the reactivity of the trimethylsilyl (B98337) group, which can be readily cleaved and replaced, and the inherent chemical properties of the benzothiazole (B30560) ring.

Precursors for Chiral Building Blocks (e.g., sphingosines, phytosphingosines)

A comprehensive review of the scientific literature did not yield specific examples of this compound being directly employed in the synthesis of sphingosines or phytosphingosines. However, the closely related compound, 2-(trimethylsilyl)thiazole (B1297445) (2-TST), has been effectively used as a formyl anion equivalent for the homologation of aldehydes, a key step in the synthesis of these complex chiral molecules. iupac.org This methodology involves the addition of 2-TST to chiral aldehydes, derived from amino acids like L-serine, to construct the backbone of sphingosines and phytosphingosines. iupac.org Given the analogous reactivity of silylated heterocycles, it is plausible that this compound could serve a similar role, although specific research to validate this application is not currently available.

Sphingosines and phytosphingosines are fundamental components of sphingolipids, which are crucial for cell membrane structure and signaling. wikipedia.orgnih.gov Their synthesis is a significant challenge in organic chemistry due to the presence of multiple stereocenters.

Synthesis of Specific Stereoisomers and Rare Sugars

Detailed studies demonstrating the application of this compound in the synthesis of specific stereoisomers and rare sugars are not prevalent in the current body of scientific literature. Nevertheless, the synthetic utility of its analog, 2-(trimethylsilyl)thiazole (2-TST), is well-documented in this area. iupac.org 2-TST has been instrumental in the one-carbon homologation of protected monosaccharides to afford rare sugars such as L-gulose and L-idose. researchgate.net The stereoselective addition of 2-TST to an aldehyde derived from a common sugar allows for the controlled construction of a new stereocenter. iupac.org This suggests a potential, yet underexplored, avenue for this compound in the stereoselective synthesis of complex carbohydrates.

The ability to synthesize rare sugars is of high importance as these molecules are often components of bioactive natural products with potential therapeutic applications.

Development of Pathways to Dipeptide Isosteres

While direct applications of this compound in the synthesis of dipeptide isosteres are not explicitly reported, the underlying chemistry of related compounds suggests its potential in this field. Dipeptide isosteres are mimics of the peptide bond, designed to improve the pharmacokinetic properties of peptide-based drugs. rsc.org The synthesis of such mimics often involves the creation of non-standard linkages between amino acid-like fragments. Research has shown that 2-(trimethylsilyl)thiazole can be utilized in the stereoselective synthesis of aminodiol derivatives, which can serve as mimics of dipeptides. researchgate.net This is achieved through an iterative homologation of protected amino aldehydes. researchgate.net This established reactivity for the thiazole (B1198619) analog points towards a prospective, though not yet realized, application for this compound in the development of novel dipeptide isosteres.

Functionalization Strategies for Advanced Materials and Ligand Design

The benzothiazole core is a privileged structure in materials science and coordination chemistry due to its electronic properties and ability to coordinate with metal ions. nih.govresearchgate.net Functionalization of this core, for which this compound can be a key starting material, opens up possibilities for creating advanced materials and sophisticated ligands.

Incorporation into Coordination Chemistry Ligands (e.g., silanediamine proligands, if derivatives are synthesized)

There are no specific reports in the scientific literature detailing the direct use of this compound for the synthesis of silanediamine proligands. However, the broader class of benzothiazole derivatives has been extensively used in ligand design for coordination chemistry. rsc.orgrsc.org These ligands can coordinate to a variety of metal centers, forming complexes with interesting catalytic and photophysical properties. The 2-substituted benzothiazole moiety is a common feature in these ligands. mdpi.comnih.gov The trimethylsilyl group in this compound could potentially be replaced by other functional groups through desilylation-functionalization reactions, thereby providing a route to novel benzothiazole-containing ligands. This remains an area for further investigation.

Potential for Integration into Optoelectronic and Luminescent Materials (contextual, for related benzothiazole derivatives)

While specific studies on the integration of this compound into optoelectronic and luminescent materials are lacking, the benzothiazole scaffold is a well-established component in the design of such materials. mdpi.commdpi.com Benzothiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. bohrium.comresearchgate.net The electronic properties of the benzothiazole ring can be tuned by the introduction of different substituents. Therefore, this compound could serve as a valuable precursor for the synthesis of functionalized benzothiazoles with tailored optoelectronic properties. The introduction of various organic groups in place of the trimethylsilyl moiety could modulate the emission color and efficiency of the resulting materials.

Below is a table summarizing the optoelectronic properties of some functionalized benzothiadiazole derivatives, which are structurally related to the core of this compound and illustrate the potential of this class of compounds in materials science.

| Compound | Absorption Max (nm) | Emission Max (nm) | Energy Gap (eV) | Application |

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | - | 649 | 1.91 - 1.93 | Optoelectronic Devices |

| 4,7-bis(5-(selenophen-2-yl)thiophen-2-yl)benzothiadiazole | 292, 494 | 652 | 1.91 | Organic Optoelectronics |

| 4,7-bis(5-(pyridin-2-yl)thiophen-2-yl)benzothiadiazole | 273, 401 | 598 | 2.38 | Organic Optoelectronics |

| 4,7-bis(5-(3,4-ethylenedioxy)thiophen-2-yl)benzothiadiazole | 318, 545 | 708 | 1.75 | Organic Optoelectronics |

Data sourced from studies on benzothiadiazole derivatives for optoelectronic applications. mdpi.commdpi.com

Methodological Advancements in Formyl Anion Equivalents

The development of reliable formyl anion equivalents is a significant focus in synthetic organic chemistry, enabling the introduction of a formyl group or a protected aldehyde functionality into a molecule. These reagents must mask the inherent electrophilicity of the formyl group, allowing it to act as a nucleophile. Over the years, various methodologies have emerged, with this compound gaining prominence as a versatile and efficient reagent in this class.

Comparative Studies with Other Masked Formyl Anion Reagents

A comprehensive understanding of the utility of this compound as a formyl anion equivalent is best achieved through a comparative analysis with other established reagents. Key parameters for comparison include reaction conditions, substrate scope, stereoselectivity, and the ease of deprotection to reveal the aldehyde functionality.

2-(Trimethylsilyl)thiazole (2-TST) , a closely related analogue, has been extensively studied as a formyl anion equivalent. It is noted for being a relatively inexpensive and stable organometallic compound that reacts under neutral conditions. The addition of 2-TST to aldehydes, particularly chiral aldehydes, proceeds with high levels of anti-diastereoselectivity (90-95%). iupac.org The resulting α-hydroxyalkylthiazole adducts are stable and can be readily purified. Subsequent conversion of the thiazole ring to a formyl group liberates the desired aldehyde, making 2-TST a highly effective tool for aldehyde homologation. iupac.org The primary limitation noted is the inherent anti-selectivity of the addition step. iupac.org

In contrast, formaldehyde (B43269) tert-butyl hydrazone has emerged as a versatile formyl anion equivalent, particularly in the realm of asymmetric organocatalysis. rsc.org This reagent allows for the asymmetric 1,2-addition to carbonyl compounds, providing access to highly functionalized α-hydroxy aldehydes in an enantioselective manner. rsc.org The stability of formaldehyde hydrazones as monomeric species is a notable advantage. rsc.org

N-Nitromethylphthalimide represents another class of formyl anion equivalents. It undergoes 1,4-addition to α,β-unsaturated ketones and esters in the presence of non-nucleophilic bases. researchgate.net The phthalimido group can then be removed to unmask the formyl group, although the stability of the resulting 1,4-ketoaldehydes can be a challenge. researchgate.net

Other notable masked formyl anion reagents include pyridinium-p-toluenesulfonylmethylide , which adds to α-substituted maleimides, and benzotriazol-1-ylmethyl isocyanide , which reacts with ketones and aldehydes to form oxazolines that can be converted to α-hydroxyaldehydes. researchgate.net

The following table provides a comparative overview of these reagents.

| Reagent | Typical Electrophiles | Key Advantages | Key Limitations |

| This compound | Aldehydes, Ketones, Acyl Chlorides | Stable, reacts under neutral conditions, high anti-diastereoselectivity. iupac.org | Predominantly anti-selective in additions to chiral aldehydes. iupac.org |

| Formaldehyde tert-butyl hydrazone | Carbonyl compounds | Suitable for asymmetric organocatalysis, stable monomeric species. rsc.org | Requires catalytic activation for enantioselective additions. rsc.org |

| N-Nitromethylphthalimide | α,β-Unsaturated ketones and esters | Effective for 1,4-additions. researchgate.net | Potential instability of the deprotected 1,4-ketoaldehyde products. researchgate.net |

| Pyridinium-p-toluenesulfonylmethylide | α-Substituted maleimides | Useful for specific Michael additions. researchgate.net | Limited scope of electrophiles reported. researchgate.net |

| Benzotriazol-1-ylmethyl isocyanide | Ketones, Aldehydes | Forms stable oxazoline (B21484) intermediates. researchgate.net | Requires subsequent steps to liberate the α-hydroxyaldehyde. researchgate.net |

Table 1: Comparative Analysis of Selected Masked Formyl Anion Reagents

Spectroscopic and Analytical Characterization Methodologies for 2 Trimethylsilyl Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the chemical structure of 2-(trimethylsilyl)benzothiazole, offering precise insights into the hydrogen, carbon, and silicon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environment.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the methyl protons of the trimethylsilyl (B98337) group. The aromatic protons usually appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these protons are influenced by their position on the benzene (B151609) ring.

The most prominent signal in the ¹H NMR spectrum is a sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group. This signal is typically observed in the upfield region, at approximately δ 0.40 ppm. The integration of this singlet relative to the aromatic protons confirms the presence of the trimethylsilyl group in a 9:4 proton ratio.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.33 - 8.13 mdpi.com | Multiplet | 4H |

| (CH₃)₃Si- | ~0.40 mdpi.com | Singlet | 9H |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the carbon framework.

The spectrum typically displays signals for the carbon atoms of the benzothiazole ring and the methyl carbons of the trimethylsilyl group. The aromatic carbons of the benzothiazole moiety resonate in the downfield region, generally between δ 120 and 155 ppm. The chemical shifts of these carbons are influenced by their electronic environment, including the presence of the nitrogen and sulfur heteroatoms. The carbon atom at position 2 (C2), directly attached to the silicon atom, is also found in this region.

The methyl carbons of the trimethylsilyl group give rise to a signal in the upfield region of the spectrum, typically around δ 0.01 ppm. mdpi.com The presence of this signal is a key indicator of the trimethylsilyl substituent.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic-C | ~125.97 - 152.63 mdpi.com |

| (CH₃)₃Si- | ~0.01 mdpi.com |

Note: The specific chemical shifts can vary slightly based on the solvent and experimental conditions.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a specialized technique that directly probes the silicon nucleus, providing definitive evidence for the presence and chemical environment of the trimethylsilyl group. pascal-man.com While less common than ¹H and ¹³C NMR, ²⁹Si NMR is a powerful tool for characterizing organosilicon compounds. pascal-man.comhuji.ac.il

For this compound, the ²⁹Si NMR spectrum would show a single resonance corresponding to the silicon atom of the trimethylsilyl group. The chemical shift of this signal is influenced by the nature of the substituents attached to the silicon atom. In a study of a similar compound, 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole, the ²⁹Si NMR chemical shift was observed at -6.22 ppm. mdpi.com The chemical shifts for trimethylsilyl groups can vary over a wide range, but are typically found in a characteristic range. pascal-man.com

The use of ²⁹Si NMR confirms the presence of the silicon-carbon bond and provides valuable data for the complete structural assignment of the molecule.

Table 3: Representative ²⁹Si NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole | -6.22 mdpi.com |

Note: The chemical shift for this compound may differ but is expected to be in a similar region.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for the benzothiazole ring and the trimethylsilyl group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the benzothiazole ring are expected in the region of 1600-1450 cm⁻¹. researchgate.net

The trimethylsilyl group gives rise to several characteristic absorption bands. The Si-C stretching vibrations are typically observed in the region of 1250 cm⁻¹ and 840 cm⁻¹. The symmetric and asymmetric deformations of the methyl groups attached to the silicon atom also produce distinct signals.

Table 4: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C=C and C=N Stretch (Benzothiazole Ring) | 1600 - 1450 researchgate.net |

| Si-CH₃ Symmetric Deformation | ~1250 |

| Si-C Stretch | ~840 |

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (e.g., liquid film, KBr pellet).

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₁₃NSSi), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight, which is approximately 207.37 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, allowing for the determination of the elemental formula.

In addition to the molecular ion peak, the mass spectrum will also show a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern can provide further structural information. For this compound, common fragmentation pathways may involve the loss of a methyl group from the trimethylsilyl moiety or cleavage of the bond between the silicon atom and the benzothiazole ring. The NIST WebBook of Chemistry provides mass spectral data for this compound. nih.gov

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [C₁₀H₁₃NSSi]⁺ | Molecular Ion | ~207.0538 uni.lu |

| [M+H]⁺ | Protonated Molecule | ~208.06108 uni.lu |

| [M+Na]⁺ | Sodiated Molecule | ~230.04302 uni.lu |

Note: The observed m/z values and relative intensities of the fragments can vary depending on the ionization method used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The trimethylsilyl group enhances volatility, making the compound well-suited for GC analysis. researchgate.net In a typical GC-MS analysis, the compound is separated from impurities on a capillary column (e.g., a DB-5MS) before entering the mass spectrometer. nih.gov The mass spectrometer then ionizes the molecule, typically using Electron Impact (EI), causing it to fragment in a reproducible pattern.

This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound, which is 207.37 g/mol . sigmaaldrich.com For this compound, the mass spectrum would be expected to show a molecular ion at an m/z (mass-to-charge ratio) of approximately 207. uni.lu Key fragment ions provide structural information; for instance, the presence of a peak at m/z 73 is characteristic of the trimethylsilyl (TMS) group. ugm.ac.id The purity of a sample is determined by integrating the peak area of the compound in the gas chromatogram relative to the total area of all detected peaks. GC-MS is a powerful tool for analyzing silylated derivatives, providing both qualitative and quantitative data essential for verification. ugm.ac.idmdpi.com

Table 1: Predicted GC-MS Collision Cross Section (CCS) Data for this compound Adducts Data predicted using CCSbase.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 208.06108 | 142.6 |

| [M]⁺ | 207.05325 | 147.2 |

| [M+Na]⁺ | 230.04302 | 153.7 |

| [M+K]⁺ | 246.01696 | 150.2 |

| [M+NH₄]⁺ | 225.08762 | 165.2 |

| Source: PubChemLite. uni.lu |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For analyzing this compound and related compounds in complex matrices such as industrial or environmental water samples, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometry (MS/MS) configuration, is the method of choice. nih.govnih.gov This technique is highly sensitive and selective, capable of detecting benzothiazole derivatives at concentrations in the nanogram per liter (ng/L) range. nih.govnih.gov

The analytical process often involves a sample preparation step, such as Solid-Phase Extraction (SPE), to concentrate the analytes and remove interfering matrix components. nih.govresearchgate.net The separation is performed using a reversed-phase liquid chromatography column. Due to the diverse polarities and ionization characteristics of benzothiazole derivatives, analytical methods may require two separate LC-MS runs. nih.govnih.gov For instance, compounds like 2-aminobenzothiazole (B30445) are detected in positive ion mode, while others such as 2-hydroxybenzothiazole (B105590) are analyzed in negative ion mode using electrospray ionization (ESI). nih.govnih.gov The high selectivity of LC-MS/MS allows for reliable quantification even in complex samples where matrix effects can be significant. nih.gov

Elemental and Advanced Structural Analysis

Confirming the fundamental composition and the precise three-dimensional arrangement of atoms is critical. Elemental analysis provides stoichiometric validation, while X-ray crystallography offers definitive structural proof for crystalline derivatives.

Elemental Analysis (C, H, N, S) for Stoichiometric Confirmation

Elemental Analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For a newly synthesized batch of this compound, EA provides experimental confirmation of its empirical formula, C₁₀H₁₃NSSi. sigmaaldrich.com The experimentally determined percentages of each element are compared against the theoretical values calculated from the molecular formula. This comparison is a crucial step in verifying the successful synthesis and purity of the compound. The characterization of new 2-arylbenzothiazole derivatives frequently includes EA to validate their composition. nih.gov

Table 2: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₁₀H₁₃NSSi and atomic masses.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 57.92% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.32% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.75% |

| Sulfur | S | 32.06 | 1 | 32.06 | 15.47% |

| Silicon | Si | 28.085 | 1 | 28.085 | 13.55% |

| Total | 207.366 | 100.00% |

Potential Application of X-ray Crystallography for Derivative Structural Confirmation

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. While a crystal structure for the liquid this compound itself is not reported, this technique is frequently applied to solid derivatives of benzothiazole to confirm their molecular geometry, bond lengths, and bond angles. nih.govresearchgate.net For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, a derivative, was determined to confirm its formation, revealing an almost planar molecule. nih.gov Similarly, studies on other benzothiazole derivatives have used single-crystal X-ray diffraction to elucidate their conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net Therefore, should a crystalline derivative of this compound be synthesized, X-ray crystallography would be the definitive method to confirm its structure. nih.govnih.govmdpi.com

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic systems like benzothiazole and its derivatives, the absorption spectra are typically characterized by π to π* transitions. mdpi.com The UV-Vis spectrum of the parent compound, benzothiazole, shows characteristic absorption bands in the UV region. nist.gov

Studies on various benzothiazole derivatives show that the absorption wavelengths are influenced by the nature and position of substituents on the benzothiazole ring system. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. researchgate.netresearchgate.net Quantum-chemical studies combined with spectral analysis have been used to investigate the nature of the electronic transitions in benzothiazole derivatives. researchgate.netnih.gov The analysis of the UV-Vis spectrum of this compound would provide valuable information on its electronic structure and conjugation, with absorption bands expected to be related to the electronic transitions within the benzothiazole core, potentially modulated by the trimethylsilyl substituent. researchgate.netresearchgate.net

Q & A

Q. What are the recommended synthetic methodologies for 2-(Trimethylsilyl)benzothiazole?

Methodological Answer: Synthesis of this compound typically involves functionalization of the benzothiazole core. Key approaches include:

- Suzuki-Miyaura Cross-Coupling : Reacting brominated benzothiazole derivatives (e.g., 2-(4-bromophenyl)benzothiazole) with trimethylsilyl boronic acids under palladium catalysis .

- Nucleophilic Substitution : Introducing the trimethylsilyl group via silylation agents (e.g., trimethylsilyl chloride) in the presence of bases like triethylamine .

- Optimization Parameters : Reaction efficiency depends on solvent polarity (e.g., toluene or DMF), temperature (80–120°C), and catalyst loading (1–5 mol% Pd(PPh₃)₄) .

Validation : Monitor reaction progress via TLC (toluene:ethyl acetate:formic acid, 5:4:1) and confirm purity by NMR and elemental analysis .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling Precautions : Use local exhaust ventilation, chemical-resistant gloves (JIS T 8116), and protective eyewear. Avoid contact with strong oxidizers (e.g., HNO₃) due to incompatibility risks .

- Storage : Store in airtight, light-protected glass containers at room temperature (preferably <25°C). Ensure proper labeling and segregation from incompatible substances .

- Spill Management : Contain leaks with inert absorbents and decontaminate using ethanol-water mixtures .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Elemental Analysis : Verify C, H, N, and S content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate vibrational frequencies (IR) and NMR chemical shifts to cross-validate experimental data. For example, discrepancies in proton environments can be resolved by comparing experimental NMR with DFT-predicted spectra .

- Molecular Dynamics (MD) : Simulate solvent effects on NMR peak splitting or coupling constants .

Q. What strategies optimize reaction yields in silylation reactions?

Methodological Answer:

- Design of Experiments (DOE) : Use multivariate analysis to identify critical factors (e.g., solvent polarity, catalyst type, and temperature). For instance, a central composite design (CCD) can model interactions between variables .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to minimize side reactions like desilylation .

Q. How do substituents influence the compound’s reactivity in proton-transfer reactions?

Methodological Answer:

- Ultrafast Spectroscopy : Study excited-state proton transfer (ESPT) kinetics using femtosecond transient absorption. For example, electron-withdrawing groups on the benzothiazole ring can accelerate ESPT by stabilizing keto tautomers .

- Theoretical Modeling : Map potential energy surfaces (CIS/TDDFT) to identify active vibrational modes (e.g., low-frequency in-plane bending) that mediate proton transfer .

Q. How can biological activity be systematically evaluated?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .

Q. How to address discrepancies in reaction product distributions?

Methodological Answer:

Q. What advanced applications exist beyond organic synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.